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Neopentyl acrylate

Hydrolysis resistance Ester stability Steric hindrance

Neopentyl acrylate (CAS 4513-36-4) is a monofunctional acrylate ester monomer characterized by a sterically hindered neopentyl (2,2-dimethylpropyl) ester substituent. With a molecular weight of 142.20 g/mol and formula C₈H₁₄O₂, it serves as a building block for homopolymers and copolymers where the bulky neopentyl group imparts elevated glass transition temperature (Tg), enhanced thermal stability, and superior resistance to hydrolytic degradation relative to linear alkyl acrylate analogs.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 4513-36-4
Cat. No. B1595909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl acrylate
CAS4513-36-4
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(C)COC(=O)C=C
InChIInChI=1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3
InChIKeyIJLJDZOLZATUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neopentyl Acrylate (CAS 4513-36-4): A Monofunctional Acrylate Monomer for High-Tg and Hydrolysis-Resistant Polymer Architectures


Neopentyl acrylate (CAS 4513-36-4) is a monofunctional acrylate ester monomer characterized by a sterically hindered neopentyl (2,2-dimethylpropyl) ester substituent [1]. With a molecular weight of 142.20 g/mol and formula C₈H₁₄O₂, it serves as a building block for homopolymers and copolymers where the bulky neopentyl group imparts elevated glass transition temperature (Tg), enhanced thermal stability, and superior resistance to hydrolytic degradation relative to linear alkyl acrylate analogs [2][3]. Its single acrylate functionality enables incorporation into linear or lightly crosslinked architectures without the high crosslink density associated with multifunctional monomers, offering formulators a distinct balance of rigidity and processability for coatings, adhesives, and specialty polymer applications [3].

Why Neopentyl Acrylate Cannot Be Replaced by n-Butyl Acrylate or Other Linear Alkyl Acrylates in Demanding Polymer Formulations


The neopentyl ester group introduces a quaternary carbon center directly adjacent to the ester oxygen, creating substantial steric hindrance that is absent in primary linear alkyl acrylates such as n-butyl acrylate (n-BA) or 2-ethylhexyl acrylate (2-EHA) [1]. This steric shielding produces three quantifiable differentiation dimensions critical to material selection: (1) the homopolymer Tg of poly(neopentyl acrylate) is markedly higher than that of poly(n-butyl acrylate) (approximately -50 to -30 °C), enabling rigid, high-modulus materials without requiring methacrylate backbone chemistry [2]; (2) the neopentyl group provides demonstrable resistance to ester hydrolysis under acidic or alkaline conditions compared to linear esters, a property documented across the neopentyl ester class and supported by the established solvolytic stability of neopentyl substrates [1][3]; (3) the branched, fully saturated neopentyl moiety lacks the oxidatively labile β-hydrogen pattern found in linear alkyl esters, contributing to enhanced thermal and oxidative stability of the resulting polymers [4]. Procuring a generic linear acrylate and assuming equivalent performance in applications demanding rigidity, chemical resistance, or long-term durability would therefore introduce material performance risk.

Quantitative Differentiation Evidence: Neopentyl Acrylate vs. n-Butyl Acrylate and Other Linear Acrylate Alternatives


Hydrolytic Stability Advantage: Steric Shielding of the Neopentyl Ester Linkage vs. Primary Linear Acrylate Esters

The ester linkage in neopentyl acrylate benefits from steric protection by the adjacent quaternary carbon bearing three methyl groups, which physically impedes nucleophilic attack by water, hydroxide, or acid catalysts. This effect is well-established for neopentyl substrates: neopentyl bromide undergoes solvolysis approximately 10⁷ times slower than methyl bromide, a rate retardation attributed directly to steric shielding [1]. While compound-specific hydrolysis rate constants for neopentyl acrylate monomer are not published in peer-reviewed literature, the mechanistic basis for enhanced hydrolytic stability in neopentyl esters is robust class‑level evidence [2]. In contrast, linear primary acrylate esters such as ethyl acrylate and n‑butyl acrylate lack a quaternary α‑carbon and are correspondingly more susceptible to ester cleavage under both acidic and basic conditions [3]. For a procurement decision targeting chemical resistance, the neopentyl architecture provides a structurally inherent advantage over linear alkyl acrylate alternatives.

Hydrolysis resistance Ester stability Steric hindrance

Thermal and Oxidative Stability: Saturated Neopentyl Group vs. β‑Hydrogen‑Containing Linear Alkyl Acrylates

The 2,2‑dimethylpropyl ester group of neopentyl acrylate is fully saturated at the β‑carbon position, lacking the secondary or tertiary C–H bonds present in the alkyl chains of n‑butyl acrylate (β‑CH₂ group) or 2‑ethylhexyl acrylate (branched alkyl chain with multiple abstractable hydrogens). This structural feature eliminates a primary pathway for thermal oxidative degradation that proceeds via hydrogen abstraction at the β‑position of the ester alkyl chain [1]. Poly(neopentyl acrylate) is described in technical literature as exhibiting excellent heat resistance, chemical stability, and weatherability, properties directly attributed to the unique neopentyl ester structure [2]. While direct comparative thermogravimetric analysis (TGA) data for poly(neopentyl acrylate) versus poly(n‑butyl acrylate) are not available in the public domain, the class‑level principle—that eliminating oxidatively labile β‑hydrogens improves thermal endurance—is well‑established in polymer degradation chemistry and informs procurement logic for high‑temperature or outdoor‑exposure applications [3].

Thermal stability Oxidative resistance Polymer durability

Glass Transition Temperature (Tg) and Rigidity: Poly(neopentyl acrylate) vs. Poly(n‑butyl acrylate)

Poly(neopentyl acrylate) is consistently reported to exhibit a high glass transition temperature and pronounced rigidity due to the sterically demanding neopentyl side group restricting main‑chain segmental motion [1]. In contrast, poly(n‑butyl acrylate) exhibits a low Tg in the range of approximately −50 to −30 °C, making it a soft, elastomeric material at ambient temperature [2]. While a precise numerical Tg value for poly(neopentyl acrylate) homopolymer is not publicly reported in peer‑reviewed literature, the qualitative ranking—that poly(neopentyl acrylate) is a rigid, high‑Tg material relative to the low‑Tg poly(n‑butyl acrylate)—is well‑documented in technical product literature and consistent with the well‑established structure–property relationship that branched, bulky ester substituents elevate acrylate polymer Tg [3]. For applications requiring hardness and dimensional stability without methacrylate chemistry, neopentyl acrylate offers a distinct procurement rationale over low‑Tg linear alkyl acrylates.

Glass transition temperature Polymer rigidity Acrylate homopolymer Tg

Skin Sensitization Risk Profile: Monofunctional Neopentyl Acrylate vs. Multifunctional Neopentyl Glycol Diacrylate (NPGDA)

Neopentyl glycol diacrylate (NPGDA), a difunctional analog, is classified as a strong skin sensitizer (GHS Skin Sensitization Category 1; H317: May cause an allergic skin reaction) and is also classified for acute dermal toxicity (H311: Toxic in contact with skin) [1][2]. In contrast, neopentyl acrylate, as a monofunctional acrylate with higher molecular weight and lower acrylate group density, is expected to exhibit a reduced skin sensitization potential based on the general structure–activity relationship that monofunctional acrylates are less potent sensitizers than their multifunctional counterparts [3]. Acute oral toxicity data for neopentyl acrylate (LD50 > 2,000 mg/kg in rats) indicate low acute oral toxicity, providing a baseline safety profile distinct from the more hazardous diacrylate [4]. For occupational health and regulatory compliance in formulation handling, the monofunctional neopentyl acrylate offers a differentiated safety advantage over NPGDA.

Dermal sensitization Occupational safety Monofunctional vs. multifunctional acrylate

High‑Value Application Scenarios for Neopentyl Acrylate Where Generic Acrylate Substitution Introduces Performance Risk


High‑Durability Industrial Coatings Requiring Combined Chemical Resistance and Rigidity

For protective coatings exposed to acidic or alkaline cleaning agents, humid environments, or outdoor weathering, neopentyl acrylate delivers a combination of ester hydrolysis resistance (supported by the 10⁷‑fold solvolysis rate retardation benchmark for neopentyl substrates [1]) and elevated polymer Tg that translates to hardness and scratch resistance [2]. Substituting n‑butyl acrylate would compromise both chemical resistance and coating hardness, while switching to a methacrylate monomer would alter copolymerization kinetics and may reduce UV curability. Neopentyl acrylate thus occupies a unique performance node: acrylate‑class reactivity with neopentyl‑class stability [3].

High‑Temperature Automotive and Electronics Polymers

In under‑hood automotive components, electronic encapsulants, or any polymer matrix subject to sustained elevated temperatures, the absence of β‑hydrogens on the neopentyl ester group removes a key thermal oxidative degradation pathway present in n‑butyl acrylate and 2‑ethylhexyl acrylate [1]. Poly(neopentyl acrylate) is reported to exhibit excellent heat resistance [2], making it a strategic monomer choice where thermal endurance specifications preclude the use of conventional low‑cost alkyl acrylates without antioxidant over‑formulation. The structural basis for this stability advantage is well‑grounded in polymer degradation mechanism literature [3].

Occupational‑Safety‑Sensitive Formulation Environments

In manufacturing settings where worker exposure to acrylate monomers must be minimized—such as manual coating operations, adhesive application, or research laboratories—neopentyl acrylate's monofunctional nature and expected lower skin sensitization potential relative to the difunctional neopentyl glycol diacrylate (NPGDA, a classified strong sensitizer with acute dermal toxicity [1]) provides a tangible occupational health advantage [2]. The available acute oral toxicity data (LD50 > 2,000 mg/kg) further supports a comparatively favorable safety profile [3], enabling formulation of neopentyl‑containing polymers without the enhanced handling restrictions required for multifunctional acrylate analogs.

Specialty Acrylic Block Copolymers and Amphiphilic Polymer Architectures

The hydrophobic, rigid poly(neopentyl acrylate) block is commercially utilized in amphiphilic diblock copolymers such as poly(2‑hydroxyethyl acrylate)‑b‑poly(neopentyl acrylate) (PHEA‑PNPA) for biomedical and self‑assembly applications [1]. The high Tg and hydrophobic character of the neopentyl acrylate block drive microphase separation and morphological control that cannot be replicated with low‑Tg, flexible hydrophobic blocks derived from n‑butyl acrylate [2]. This application scenario demonstrates that neopentyl acrylate is not merely a commodity monomer but an enabling structural tool for precision polymer synthesis.

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